Ethyl deca-2,4,6-trienoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

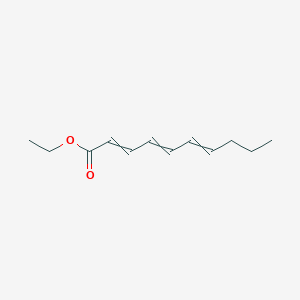

Structure

2D Structure

3D Structure

Properties

CAS No. |

143371-40-8 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

ethyl deca-2,4,6-trienoate |

InChI |

InChI=1S/C12H18O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h6-11H,3-5H2,1-2H3 |

InChI Key |

HBJMCXQIYRADQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC=CC=CC(=O)OCC |

Origin of Product |

United States |

Contextualizing Conjugated Polyene Esters in Organic Chemistry

Conjugated polyene esters are organic molecules characterized by a carbon chain containing alternating single and double bonds, with an ester functional group. This conjugation, the overlap of p-orbitals across the alternating single and double bonds, results in a delocalized system of pi electrons. ucsb.edu This delocalization is not just a structural feature; it profoundly influences the molecule's stability, reactivity, and spectroscopic properties. ucsb.edu Molecules with conjugated multiple bonds are generally more stable than their non-conjugated counterparts. ucsb.edu

The reactivity of conjugated polyene esters is diverse. They can undergo a variety of reactions, including electrophilic additions, cycloadditions, and polymerizations. The extended pi system makes them susceptible to attack by both electrophiles and nucleophiles at various positions along the conjugated chain. Furthermore, the geometry of the double bonds (cis or trans) plays a crucial role in determining the stereochemical outcome of their reactions. The synthesis of specific stereoisomers of conjugated polyene esters, such as the various isomers of ethyl trideca-2,4,6-trienoate, has been a focus of research to achieve high selectivity. pnas.orgnih.gov

Rationale for Dedicated Academic Inquiry into Ethyl Deca 2,4,6 Trienoate

The academic inquiry into ethyl deca-2,4,6-trienoate and its isomers is driven by their presence in nature and their potential applications. For instance, various isomers of decatrienoate esters have been identified as components of insect pheromones, playing a vital role in chemical communication and mating behaviors. ontosight.ai Specifically, the methyl ester analog, methyl (2E,4E,6Z)-deca-2,4,6-trienoate, is a known aggregation pheromone for the brown-winged green bug, Plautia stali, and also attracts the brown marmorated stink bug, Halyomorpha halys. researchgate.netmedchemexpress.com Research into these compounds is therefore crucial for developing environmentally benign pest management strategies. ontosight.ai

Furthermore, certain isomers of ethyl decatrienoate are valued in the flavor and fragrance industry. For example, ethyl (2E,4Z,7Z)-2,4,7-decatrienoate is noted for its pear, green, and violet leaf odor profile. google.com The synthesis and characterization of different isomers allow for the creation of novel and specific flavor and fragrance profiles. ontosight.ai

Overview of Current Research Trajectories Concerning Decatrienoate Esters

Stereoselective Synthesis Approaches to Conjugated Trienoic Esters

The controlled synthesis of conjugated trienoic esters like ethyl deca-2,4,6-trienoate relies heavily on methods that can dictate the E/Z configuration of the newly formed double bonds. The choice of synthetic route is often determined by the desired stereochemistry of the final product.

Wittig-Type Olefinations for this compound Derivatives

Wittig-type reactions and their modifications are cornerstone methods for alkene synthesis, involving the reaction of a phosphorus ylide or a phosphonate (B1237965) carbanion with a carbonyl compound. researchgate.net These methods are widely applied in the synthesis of polyenes. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes stabilized phosphonate carbanions to react with aldehydes or ketones, typically favoring the formation of (E)-alkenes. nrochemistry.comnih.gov This reaction is a ubiquitous and reliable tool for creating ethylenic bonds in a stereocontrolled manner. researchgate.net The versatility and chemoselectivity of the HWE reaction make it suitable for constructing complex and densely functionalized molecules. researchgate.net

In the context of decatrienoate synthesis, the HWE reaction is instrumental in elongating carbon chains to form conjugated systems. For instance, a phosphonate ester can be reacted with an α,β-unsaturated aldehyde to generate a triene system. thieme-connect.comlookchem.com The stereoselectivity of the HWE reaction is influenced by several factors, including the structure of the reactants and the reaction conditions (base, solvent, temperature). researchgate.net While typically yielding (E)-isomers with high selectivity (often 85-90%), the use of α,β-unsaturated aldehydes can enhance the (E)-selectivity to ≥98%. researchgate.netlookchem.com This high selectivity is crucial for producing all-trans polyene isomers. acs.org However, the reaction's scope can be limited, as it does not readily produce (2E,4Z) or (2Z,4Z) isomers with high selectivity. pnas.orgresearchgate.net

Table 1: Factors Influencing HWE Reaction Stereoselectivity

| Factor | Influence on Stereoselectivity | Typical Outcome |

| Phosphonate Reagent | Standard reagents (e.g., triethyl phosphonoacetate) favor thermodynamic control. | Predominantly (E)-alkenes. nih.gov |

| Substrate | Aryl and α,β-unsaturated aldehydes increase E-selectivity. | ≥98% (E)-selectivity. researchgate.net |

| Base/Solvent System | Strong, non-dissociating bases can influence the intermediate stability. | Can be tuned, but generally favors (E). researchgate.net |

| Temperature | Lower temperatures can sometimes improve selectivity. | Reaction kinetics are affected. researchgate.net |

This table summarizes general trends in Horner-Wadsworth-Emmons reactions.

A common strategy involves the iterative use of the HWE reaction, where the ester product from one reaction is reduced to an aldehyde, which then serves as the substrate for the next HWE elongation step. nih.govacs.org This iterative approach allows for the systematic construction of extended polyene chains. conicet.gov.ar

To address the limitation of the HWE reaction in producing (Z)-alkenes, the Still-Gennari (SG) olefination was developed as a powerful modification. wikipedia.orgpnas.org This method provides excellent stereoselectivity for (Z)-olefins by employing phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, in combination with strongly dissociating base systems like potassium hexamethyldisilazane (B44280) (KHMDS) and 18-crown-6 (B118740) in THF. thieme-connect.comwikipedia.orgresearchgate.net The electron-withdrawing groups accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the (Z)-alkene product. nrochemistry.comnih.gov

The SG olefination has proven highly effective for synthesizing various (2Z,4E)-dienoic and -oligoenoic esters with high yields and ≥98% selectivity. pnas.orgpnas.org It complements the HWE reaction, offering a reliable route to Z-configured double bonds, which are common in many natural products. numberanalytics.com For example, a tandem process combining a palladium-catalyzed alkenylation with an SG olefination has been used to prepare (2Z,4E,6E)- and (2Z,4E,6Z)-trienoic esters with ≥98% stereoselectivity. pnas.orgresearchgate.netnih.gov Despite its utility, the SG olefination is generally unsatisfactory for preparing (2Z,4Z)-dienoic esters. pnas.orgpnas.org

Table 2: Comparison of HWE and Still-Gennari Olefination

| Reaction | Typical Reagent | Key Conditions | Predominant Product Stereochemistry |

| Horner-Wadsworth-Emmons (HWE) | Dialkyl phosphonoacetates | NaH, THF | (E)-alkene nih.gov |

| Still-Gennari (SG) Olefination | Bis(2,2,2-trifluoroethyl) phosphonoacetates | KHMDS, 18-crown-6, THF | (Z)-alkene wikipedia.orgresearchgate.net |

This table provides a comparative overview of the standard HWE reaction and its Still-Gennari modification.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a modern and highly versatile approach to forming carbon-carbon bonds, offering excellent stereoselectivity and functional group tolerance. wikipedia.org These methods are particularly powerful for the synthesis of conjugated dienes and trienes, including all eight possible stereoisomers of ethyl trideca-2,4,6-trienoate, which have been synthesized with ≥98% selectivity using these strategies. pnas.orgresearchgate.netpnas.org

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is highly effective for forming C-C bonds between sp², sp³, and sp hybridized carbon atoms. wikipedia.org For the synthesis of conjugated trienoic esters, the Negishi coupling provides a uniformly satisfactory route to all stereoisomers with high stereoselectivity (≥97–98%). pnas.orgresearchgate.net

A typical synthetic route involves the coupling of an alkenylzinc reagent with a bromo-substituted acrylic ester. pnas.org For example, all four stereoisomers of ethyl (4E)-trideca-2,4,6-trienoates were synthesized in high yields and ≥98% purity using an alkyne elementometalation–Pd-catalyzed Negishi coupling protocol. pnas.orgpnas.org Similarly, the (2E,4Z,6E) and (2Z,4Z,6E) isomers were prepared from a (1Z,3E)-1-iodo-1,3-decadiene intermediate, which was coupled with the appropriate ethyl β-bromoacrylate isomer. pnas.org The reaction tolerates a wide range of functional groups and is often more reliable in maintaining stereochemical integrity compared to other coupling methods. wikipedia.orgnih.gov Cobalt-catalyzed variations have also been developed for decarboxylative Negishi couplings of aliphatic esters. researchgate.netnih.gov

The Suzuki coupling reaction, which pairs an organoboron species (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base, is another cornerstone of modern organic synthesis. iitk.ac.inwikipedia.org It is widely used for creating biaryl structures and can be adapted for the synthesis of conjugated polyenes. iitk.ac.inorgsyn.org

In the synthesis of conjugated dienoic and trienoic esters, the Suzuki reaction offers a powerful alternative to olefination methods. researchgate.net While early applications for synthesizing (2Z,4E)-isomers sometimes resulted in stereoisomeric purities of ≤95% using conventional bases, the use of specific promoters like cesium fluoride (B91410) (CsF) can achieve ≥98% selectivity. pnas.orgresearchgate.netnih.gov The Suzuki reaction has been successfully applied to the synthesis of all eight stereoisomers of ethyl trideca-2,4,6-trienoate with high selectivity. pnas.org The reaction's success is often dependent on the choice of catalyst, base, and solvent, with numerous variations developed to optimize outcomes for specific substrates. nih.govacademie-sciences.fr For example, it has been used in the multi-gram synthesis of a leukotriene B4 precursor, which features a conjugated triene system. rsc.org

Heck Alkenylation Limitations and Applications in Decatrienoate Synthesis

The Palladium-catalyzed Heck alkenylation has been explored for the synthesis of conjugated dienoic and trienoic esters. This method has proven effective for producing certain stereoisomers with high purity. Specifically, the Heck reaction is satisfactory for synthesizing the 2E,4E and 2E,4Z isomers of conjugated dienoates, achieving stereoisomeric purities of ≥98%. researchgate.netnih.govpnas.org

However, the method exhibits significant limitations in accessing other stereochemical arrangements. When applied to the synthesis of the 2Z,4E isomer, the stereoisomeric purity was found to be ≤95%, which is a notable drawback for applications requiring high isomeric purity. researchgate.netnih.govpnas.org This limitation highlights the challenge of controlling stereoselectivity for Z-configured double bonds adjacent to the ester group using this specific methodology.

Alkyne Elementometalation as a Precursor Strategy

To overcome the limitations of methods like Heck alkenylation and traditional olefination reactions, alkyne elementometalation followed by palladium-catalyzed cross-coupling has emerged as a superior and highly versatile strategy. researchgate.netpnas.org This approach involves the addition of a metal-element bond across an alkyne, creating a stereodefined alkenylmetal intermediate. This intermediate can then participate in cross-coupling reactions, such as Negishi or Suzuki coupling, to form the desired conjugated system with a high degree of stereochemical retention. nih.govpnas.org This two-step process provides excellent control over the geometry of the newly formed double bonds. As a testament to its efficacy, this strategy has been successfully employed to synthesize all eight stereoisomers of ethyl trideca-2,4,6-trienoate in good yields and with ≥98% selectivity. researchgate.netpnas.org

Hydrozirconation-Based Approaches

A prominent example of alkyne elementometalation is the hydrozirconation of alkynes using zirconocene (B1252598) hydrochloride (Schwartz's reagent). pnas.orgresearchgate.net This reaction proceeds via a syn-addition of the Zr-H bond to the alkyne, generating a trans-alkenylzirconium intermediate with high regioselectivity and stereoselectivity. This stable organometallic species can then be used in subsequent cross-coupling reactions.

The hydrozirconation-Negishi coupling protocol has been demonstrated as a highly effective method for the stereospecific synthesis of ethyl decatrienoate analogues. For instance, the hydrozirconation of (E)-3-decen-1-yne, followed by a Negishi coupling with either ethyl (E)- or (Z)-β-bromoacrylate, allows for the controlled synthesis of specific stereoisomers of ethyl trideca-2,4,6-trienoate. pnas.org The reaction, catalyzed by 1 mol % PEPPSI in THF, proceeds at room temperature to afford the desired trienoates in high yields and with exceptional stereoisomeric purity (≥98%). pnas.org

| Alkenyl Alane Precursor | Coupling Partner | Product Stereoisomer | Yield | Isomeric Purity |

|---|---|---|---|---|

| From (E)-3-decen-1-yne | Ethyl (E)-β-bromoacrylate | Ethyl (2E,4E,6E)-trideca-2,4,6-trienoate | 89% | ≥98% |

| From (E)-3-decen-1-yne | Ethyl (Z)-β-bromoacrylate | Ethyl (2Z,4E,6E)-trideca-2,4,6-trienoate | 85% | ≥98% |

| From (Z)-3-decen-1-yne | Ethyl (E)-β-bromoacrylate | Ethyl (2E,4E,6Z)-trideca-2,4,6-trienoate | 87% | ≥98% |

| From (Z)-3-decen-1-yne | Ethyl (Z)-β-bromoacrylate | Ethyl (2Z,4E,6Z)-trideca-2,4,6-trienoate | 85% | ≥98% |

Chemoenzymatic Synthesis of Stereoisomers

While direct literature for the chemoenzymatic synthesis of this compound is not prevalent in the provided context, this methodology represents a powerful strategy for accessing specific stereoisomers of chiral molecules. barc.gov.in Chemoenzymatic approaches often utilize enzymes, such as lipases, for highly selective transformations that are difficult to achieve with traditional chemical methods. barc.gov.inmdpi.com

A common application is the kinetic resolution of a racemic mixture. For example, lipase (B570770) B from Candida antarctica (CAL-B) can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com This technique has been successfully used to resolve racemic esters and synthesize all four stereoisomers of ethyl 2,3-dimethylglycerate. mdpi.com Similarly, lipase-catalyzed acylation has been employed in the asymmetric synthesis of various bioactive natural products and insect pheromones, demonstrating its utility in generating enantiomerically pure compounds. barc.gov.inresearchgate.net This strategy could conceivably be applied to resolve racemic precursors in the synthesis of chiral decatrienoate analogues, providing a route to enantiopure final products.

Mechanistic Studies of Trienoate Bond Formation and Stereocontrol

The stereochemical outcome of trienoate synthesis is fundamentally dependent on the mechanism of the chosen reaction for carbon-carbon bond formation.

In Pd-catalyzed cross-coupling reactions like Negishi and Suzuki coupling, the stereochemistry of the double bonds in the starting materials is generally retained in the final product. The hydrozirconation-Negishi coupling protocol exemplifies this principle, where the pre-formed stereochemistry of the alkenylzirconocene and the (E)- or (Z)-bromoacrylate is faithfully transferred to the trienoate product. pnas.org

In carbonyl olefination reactions , the mechanism of ylide reaction with a carbonyl group dictates the stereochemical outcome.

The Horner-Wadsworth-Emmons (HWE) reaction typically favors the formation of the thermodynamically more stable E-alkene. barc.gov.inthieme-connect.de

The Still-Gennari modification of the HWE reaction, using phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), mechanistically favors the kinetic Z-alkene product with high selectivity. nih.govpnas.org

In the Wittig reaction , the stereoselectivity is highly dependent on the nature of the phosphorus ylide. Non-stabilized ylides under kinetic (salt-free, low temperature) conditions typically yield Z-alkenes, whereas stabilized ylides favor the formation of E-alkenes. thieme-connect.de

These distinct mechanistic pathways provide a toolbox for chemists to selectively construct the desired (E,E,E), (E,E,Z), (E,Z,E), or other geometric isomers of decatrienoates.

Optimization of Reaction Conditions for Yield and Stereoisomeric Purity

Optimizing reaction conditions is critical for maximizing both the chemical yield and the stereoisomeric purity of the final product. Several key parameters, including the choice of catalyst, base, solvent, and temperature, have been fine-tuned for the synthesis of trienoates.

For Pd-catalyzed cross-coupling reactions, the choice of base has been shown to be crucial. In the Suzuki coupling for the synthesis of ethyl undeca-2,4-dienoate, a key structural motif, conventional bases like alkoxides and carbonates resulted in a stereoisomeric purity of ≤95% for the 2Z,4E-isomer. nih.govpnas.org However, switching the promoter base to cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (nBu₄NF) successfully increased the stereoselectivity to ≥98%. nih.govpnas.org

In the hydrozirconation-Negishi coupling protocol, optimization involved identifying an effective catalyst and conditions. The use of 1 mol % of the PEPPSI catalyst in THF at a mild temperature of 23 °C for 12 hours was sufficient to achieve high yields (85-89%) and excellent stereoisomeric purity (≥98%). pnas.org

For olefination reactions, temperature and reaction time are key levers for stereocontrol. Kinetic conditions, such as lower temperatures and shorter reaction times, favor the formation of Z-alkenes in certain Wittig reactions, while thermodynamic conditions (higher temperatures, longer times) favor the more stable E-alkene. thieme-connect.de

| Reaction Type | Target Isomer Type | Key Optimization Parameter | Conditions | Result (Purity/Yield) | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | (2Z,4E)-Dienoate | Base Selection | CsF or nBu₄NF | ≥98% Purity | nih.govpnas.org |

| Negishi Coupling | (all-E)- and (2Z,4E,6E)-Trienoates | Catalyst/Solvent | 1 mol% PEPPSI in THF, 23 °C, 12h | 85-89% Yield, ≥98% Purity | pnas.org |

| Heck Alkenylation | (2E,4E) and (2E,4Z)-Dienoates | Substrate Stereochemistry | Standard Conditions | ≥98% Purity | researchgate.netnih.gov |

| Heck Alkenylation | (2Z,4E)-Dienoate | (Limitation) | Standard Conditions | ≤95% Purity | researchgate.netnih.gov |

| Still-Gennari Olefination | (2Z,4E,6E)- and (2Z,4E,6Z)-Trienoates | Reagent/Conditions | (CF₃CH₂O)₂P(O)CH₂CO₂Et, KHMDS, 18-crown-6 | ≥98% Selectivity | nih.govpnas.org |

Geometrical Isomers (E/Z) and Their Significance in Decatrienoate Chemistry

The significance of this isomerism is profoundly demonstrated in nature. For instance, specific isomers of the closely related methyl 2,4,6-decatrienoate function as aggregation or sex pheromones for various species of stink bugs. researchgate.netjst.go.jp The (2E,4E,6Z)-isomer is an aggregation pheromone for the brown-winged green bug, Plautia stali, while the (2E,4Z,6Z)-isomer acts as a sex pheromone for the red-shouldered stink bug, Thyanta pallidovirens. researchgate.netjst.go.jp This high degree of specificity underscores how minor changes in geometry can drastically alter biological function, as different isomers will fit differently into the target olfactory receptors of the insects.

In the context of food chemistry, isomers of related deca-dienoates are key aroma compounds in fruits, most notably Bartlett pears. openagrar.de The characteristic aroma of these pears is largely attributed to ethyl (2E,4Z)-decadienoate. The precise isomeric composition is vital for the authentic pear fragrance.

The synthesis of specific decatrienoate isomers with high purity is a significant challenge in organic chemistry. Researchers have developed various stereoselective methods to control the geometry of the double bonds. Techniques such as the Horner-Wadsworth-Emmons olefination and palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling) have been successfully employed to synthesize all eight geometric isomers of methyl 2,4,6-decatrienoate and various stereoisomers of ethyl trideca-2,4,6-trienoate with purities exceeding 98%. researchgate.netpnas.org

Table 1: Possible Geometrical Isomers of this compound

| Isomer Configuration |

| (2E,4E,6E)-ethyl deca-2,4,6-trienoate |

| (2E,4E,6Z)-ethyl deca-2,4,6-trienoate |

| (2E,4Z,6E)-ethyl deca-2,4,6-trienoate |

| (2E,4Z,6Z)-ethyl deca-2,4,6-trienoate |

| (2Z,4E,6E)-ethyl deca-2,4,6-trienoate |

| (2Z,4E,6Z)-ethyl deca-2,4,6-trienoate |

| (2Z,4Z,6E)-ethyl deca-2,4,6-trienoate |

| (2Z,4Z,6Z)-ethyl deca-2,4,6-trienoate |

Chiral Isomerism in Analogous Polyenes

While this compound itself, in its basic structure, is not chiral, the introduction of a stereocenter or an element of chirality such as axial or planar chirality in analogous polyenes can lead to enantiomers and diastereomers. Chirality in polyenes can arise from several sources:

Stereogenic Centers: If a substituent on the polyene chain creates a chiral carbon, the molecule will exhibit optical activity. Asymmetric synthesis methods, such as the Sharpless asymmetric dihydroxylation, can be used to introduce stereocenters with high enantioselectivity in polyene precursors. rsc.org

Axial Chirality: This is observed in molecules with restricted rotation around a single bond, a phenomenon known as atropisomerism. In some substituted polyenes, steric hindrance can prevent free rotation, leading to stable, non-superimposable mirror images. sathyabama.ac.in Cumulated polyenes (allenes) with an even number of double bonds and appropriate substitution also exhibit axial chirality. cambridgescholars.comlibretexts.org

Helical Chirality: Long polyene chains can adopt helical conformations, which are inherently chiral.

The development of catalytic asymmetric methods for polyene synthesis is an active area of research, enabling precise control over the three-dimensional structure of these molecules. nih.govscispace.comacs.org This control is vital for synthesizing complex natural products and for understanding structure-activity relationships in biological systems.

Photoisomerization and Thermal Isomerization Phenomena of Decatrienoates

A defining characteristic of conjugated polyenes, including this compound, is their susceptibility to isomerization when exposed to energy in the form of light (photoisomerization) or heat (thermal isomerization). This instability is particularly pronounced for conjugated trienoates.

Photoisomerization is a photochemical process where light absorption excites the molecule from its ground state (S₀) to an excited state (S₁). biosyn.com In this excited state, the rotational barrier around the double bonds is significantly lower, allowing for facile E/Z isomerization. biosyn.com When the molecule returns to the ground state, it can result in a different geometric isomer. biosyn.com This process can lead to a photostationary state, a mixture of isomers whose composition depends on the wavelength of light used and the absorption characteristics of each isomer. iupac.org Studies on methyl 2,4,6-decatrienoate have shown that exposure to daylight can readily isomerize the compound, forming complex mixtures. researchgate.net This has significant implications for its use as a pheromone, where isomeric purity is key to its effectiveness. UV irradiation has been shown to induce conformational isomerization in various organic molecules. nih.gov

Thermal isomerization can also occur, particularly at elevated temperatures. The (2E,4E,6Z)-isomer of methyl decatrienoate, for example, is known to isomerize rapidly even at room temperature. This instability necessitates careful storage conditions, typically at low temperatures (e.g., -20°C to -80°C) and in the absence of light, to maintain isomeric purity. Studies on other conjugated trienoic esters have demonstrated that heating can induce 1,5-hydrogen shifts and other isomerization reactions, leading to a complex array of products. sci-hub.se

Chromatographic Separation Techniques for Isomeric Mixtures

Given the existence of multiple isomers and their propensity to interconvert, effective separation techniques are essential for the analysis and purification of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose.

HPLC is a powerful tool for separating geometric isomers of polyunsaturated esters. walshmedicalmedia.com Reversed-phase HPLC, typically using a C18 (ODS) column, has proven effective for separating E/Z isomers of related decadienyl compounds. researchgate.net In this technique, isomers are separated based on differences in their polarity and interaction with the stationary phase. Generally, Z-isomers tend to elute earlier than their corresponding E-isomers on reversed-phase columns. researchgate.net

Argentation chromatography, a technique where silver ions are incorporated into the stationary or mobile phase, can also be used. acs.org The silver ions form reversible complexes with the π-electrons of the double bonds, and the strength of this interaction varies between different geometric isomers, allowing for their separation. This method has been successfully applied to separate geometric isomers of conjugated octadecadienoate and trienoate methyl esters. dntb.gov.ua

Gas chromatography, often coupled with mass spectrometry (GC-MS), is widely used for the analysis of volatile compounds like decatrienoate esters. openagrar.de The separation of closely related geometric isomers by GC requires high-resolution capillary columns with specialized stationary phases.

Highly polar cyanopropyl-substituted columns (e.g., CP-Sil 88) and, more recently, columns with ionic liquid stationary phases (e.g., SLB-IL111) have shown excellent selectivity for separating geometric isomers of polyunsaturated fatty acid esters, including trienoates. nih.gov The choice of column is critical, as standard nonpolar columns may not provide sufficient resolution to separate all eight isomers of this compound. The elution order on these polar columns is influenced by the molecule's geometry, with cis (Z) isomers generally having longer retention times than trans (E) isomers.

Table 2: Comparison of Chromatographic Techniques for Isomer Separation

| Technique | Stationary Phase Example | Principle of Separation | Application Note |

| HPLC (Reversed-Phase) | C18 (ODS) | Differential partitioning based on polarity. | Z-isomers often elute before E-isomers. researchgate.net |

| HPLC (Argentation) | Silver-impregnated silica | Differential complexation of π-bonds with silver ions. | Effective for conjugated di- and tri-enoate isomers. acs.orgdntb.gov.ua |

| GC | Highly polar (e.g., Cyanopropyl, Ionic Liquid) | Differential volatility and interaction with the stationary phase based on molecular geometry. | Requires specialized columns for resolving complex isomeric mixtures of trienoates. nih.gov |

Advanced Spectroscopic and Analytical Methodologies for Decatrienoate Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular structure, including connectivity and stereochemistry. For conjugated systems like Ethyl deca-2,4,6-trienoate, NMR is particularly powerful in defining the geometry of the double bonds.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the various protons in the molecule. The highly conjugated polyene chain results in the vinyl protons appearing in the downfield region of the spectrum, typically between 5.5 and 7.5 ppm, due to the deshielding effect of the π-electron system. The specific chemical shifts and coupling constants (J-values) are critical for assigning the stereochemistry (E/Z configuration) of the double bonds.

Proton-proton couplings can be confirmed using 2D NMR experiments like COSY (Correlation Spectroscopy). A COSY spectrum would reveal correlations between adjacent protons, allowing for a complete mapping of the spin systems within the molecule, from the terminal methyl group of the propyl chain to the protons of the ethyl ester group. For instance, the protons of the ethyl group (-O-CH₂-CH₃) would show a characteristic quartet for the methylene (CH₂) protons coupled to the methyl (CH₃) protons, which would appear as a triplet. Similarly, connectivity along the ten-carbon backbone can be traced step-by-step.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| CH₃ (ethyl group) | ~1.3 | Triplet | Coupled to the -OCH₂- protons. |

| O-CH₂ (ethyl group) | ~4.2 | Quartet | Coupled to the ethyl CH₃ protons. |

| Olefinic Protons (C2-H to C7-H) | 5.5 - 7.5 | Multiplets | Complex splitting due to coupling with adjacent olefinic protons. J-values are diagnostic for E/Z isomers. |

| Allylic Protons (C8-H₂) | ~2.1 | Multiplet | Coupled to C7-H and C9-H₂. |

| CH₂ (propyl chain) | ~1.4 | Multiplet | Standard aliphatic region. |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and conjugated systems.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the ester group is the most deshielded, appearing far downfield (typically 165-175 ppm). The sp²-hybridized carbons of the conjugated double bonds are found in the olefinic region (approximately 110-150 ppm). The sp³-hybridized carbons of the ethyl and propyl groups appear in the upfield region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon framework. magritek.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | 166 - 170 |

| C2 to C7 (olefinic) | 115 - 150 |

| O-CH₂ (ethyl group) | ~60 |

| CH₃ (ethyl group) | ~14 |

Note: Predicted values are based on typical ranges for carbons in similar chemical environments.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₈O₂), high-resolution mass spectrometry would confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion (M⁺). nih.gov The nominal molecular weight is 194 g/mol .

Electron ionization (EI) mass spectrometry typically causes the molecular ion to fragment in a predictable manner, yielding a unique fragmentation pattern that serves as a molecular fingerprint. chemguide.co.uk For an ethyl ester, characteristic fragmentation patterns include the loss of the ethoxy group (-•OCH₂CH₃, M-45) or an ethylene molecule via a McLafferty rearrangement if a gamma-proton is available and sterically accessible. libretexts.org Alpha-cleavage next to the carbonyl group can result in the loss of an ethyl radical (-•CH₂CH₃, M-29). libretexts.org The conjugated polyene chain can also undergo various cleavages, leading to a series of fragment ions that provide further structural information. youtube.com

Table 3: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Neutral Loss |

|---|---|---|

| 194 | [C₁₂H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 165 | [M - C₂H₅]⁺ | Ethyl radical |

| 149 | [M - OC₂H₅]⁺ | Ethoxy radical |

| 121 | [C₉H₁₃]⁺ | Cleavage within the polyene chain |

Note: The relative abundance of these fragments provides insight into the stability of the resulting ions and radicals.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically around 1720 cm⁻¹. The conjugated C=C double bonds would show characteristic stretching vibrations in the 1600-1650 cm⁻¹ region. Additionally, C-O stretches associated with the ester linkage would appear in the 1100-1300 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly informative for highly conjugated systems. The extended π-system of the three conjugated double bonds in this compound allows for the absorption of UV light, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This π to π* transition is expected to result in a strong absorption maximum (λmax) at a wavelength significantly longer than that of less conjugated dienoate esters, likely in the range of 270-350 nm. nih.gov This absorption is what gives many long-chain conjugated molecules their color.

Computational Chemistry Approaches for Conformation and Spectra Prediction

Computational chemistry serves as a powerful complement to experimental spectroscopic techniques. Methods such as Density Functional Theory (DFT) can be employed to predict the stable conformations of this compound and to calculate its theoretical NMR, IR, and UV-Vis spectra. schrodinger.com

By modeling the molecule, researchers can predict the ¹H and ¹³C chemical shifts, which can be invaluable for assigning complex or overlapping signals in experimental spectra. researchgate.net Similarly, calculated IR vibrational frequencies and UV-Vis electronic transitions can be compared with experimental data to confirm structural assignments. These computational workflows can help resolve ambiguities in stereochemistry and provide deeper insight into the electronic structure and properties of the molecule. schrodinger.com

Biological Activity and Chemosensory Ecology of Decatrienoate Esters Non Human Focus

Identification and Role as Semiochemicals in Insect Communication

Decatrienoate esters are key components of the chemical signaling systems in several insect species, especially within the order Hemiptera. They can function as aggregation pheromones, which draw individuals together, or as sex pheromones, which are involved in attracting mates.

In many Hemipteran species, males produce aggregation pheromones to attract both males and females, as well as nymphs, to a specific location. While decatrienoate esters are not always the primary pheromone component, they often act as powerful synergists that significantly enhance the attraction to the primary pheromone.

A prominent example is the invasive brown marmorated stink bug, Halyomorpha halys. The primary aggregation pheromone (PHER) for this species consists of two stereoisomers of 10,11-epoxy-1-bisabolen-3-ol. nih.gov Research has shown that ethyl (2E,4E,6Z)-decatrienoate (EDT) functions as a synergist, substantially increasing the capture rates of H. halys in traps baited with the primary pheromone. nih.govresearchgate.net In field trials across the United States, traps baited with the combination of PHER and EDT captured significantly more stink bugs than traps baited with PHER alone. nih.govresearchgate.net EDT by itself is not attractive to the insects. nih.govresearchgate.net

Another related compound, methyl (2E,4E,6Z)-decatrienoate (MDT), which is the aggregation pheromone of the brown-winged green bug, Plautia stali, also acts as a synergist for the H. halys pheromone. nih.govoup.com The combination of the H. halys pheromone and MDT was found to be attractive to adults and nymphs throughout the season. oup.comnih.gov

Table 1: Synergistic Effect of Ethyl Decatrienoate (EDT) on Halyomorpha halys Trap Captures

| Lure Treatment | Relative Trap Capture Rate | Observation |

|---|---|---|

| Pheromone (PHER) Alone | Base Level | Attracts adults and nymphs. |

| Ethyl Decatrienoate (EDT) Alone | No Attraction | The compound is not a primary attractant. nih.gov |

| PHER + EDT | Significantly Increased | Captures were significantly greater than with PHER alone, demonstrating a synergistic effect. nih.govresearchgate.net |

The precise geometry of the double bonds in decatrienoate esters is critical for their function as sex pheromones. Different isomers can elicit different behavioral responses, or no response at all. The high degree of specificity in pheromonal communication helps to ensure that individuals attract mates of the same species, preventing reproductive effort from being wasted. nih.gov

For instance, methyl (E,Z,Z)-2,4,6-decatrienoate has been identified as the sex pheromone of the red-shouldered stink bug, Thyanta pallidovirens. researchgate.net The synthesis and testing of all eight possible geometric isomers of methyl 2,4,6-decatrienoate have underscored the importance of this specific configuration for eliciting a behavioral response in this species. researchgate.net This stereoisomeric specificity is a common feature in insect chemical communication, where even minor changes to the pheromone's structure can render it inactive or, in some cases, inhibitory. nih.gov

Mechanistic Investigations of Chemosensory Receptor Interactions (e.g., electrophysiological responses)

Insects detect semiochemicals like decatrienoate esters using specialized olfactory receptor neurons (ORNs) located in sensory hairs, called sensilla, on their antennae. medchemexpress.com The interaction between a pheromone molecule and a receptor protein triggers a neural signal that is processed in the insect's brain, leading to a behavioral response.

Electrophysiological techniques, such as electroantennography (EAG) and single-sensillum recording (SSR), are used to measure the responses of these neurons to specific chemical compounds. These methods allow researchers to determine which specific isomers and compounds an insect is capable of detecting. For example, a related compound, ethyl (E,Z)-2,4-decadienoate, has been shown to induce an electrophysiological response in the male codling moth (Cydia pomonella). medchemexpress.com Studies using these techniques have demonstrated that specific ORNs are finely tuned to detect individual components of a pheromone blend. researchgate.net This specificity at the receptor level is the basis for the highly selective behavioral responses observed in insects. nih.gov The binding of a pheromone molecule to a receptor is a complex process that may involve receptor-transporting proteins which help move the receptor to the cell membrane. nih.gov

Cross-Attractant Properties and Synergistic Effects in Chemical Ecology

The chemical signals used by one species can often be detected and used by others, a phenomenon known as eavesdropping. In chemical ecology, this leads to cross-attraction and the formation of complex communication networks.

As mentioned, methyl (2E,4E,6Z)-decatrienoate (MDT), the pheromone for the stink bug Plautia stali, is also a potent attractant for the brown marmorated stink bug, Halyomorpha halys. oup.comresearchgate.net Similarly, various isomers of methyl 2,4,6-decatrienoate attract the green stink bug, Acrosternum hilare, even though this species does not appear to produce these compounds itself. researchgate.net This suggests that some species may use the pheromones of other bugs as kairomones—signals that benefit the receiver—to locate food sources or suitable habitats. researchgate.net

The synergistic effects are particularly noteworthy. In the case of H. halys, the addition of MDT or EDT to the primary aggregation pheromone results in a synergistic effect, where the response to the combined lure is greater than the sum of the responses to the individual components. nih.gov This enhancement can increase trap captures by a factor of 1.9 to 3.2 for adults. nih.gov These complex interactions highlight how a single compound can function as a pheromone for one species and a synergistic kairomone for another, shaping the ecological dynamics within a community. Furthermore, these pheromones can also attract natural enemies like tachinid parasitoids, which use the signals to locate their stink bug hosts. researchgate.netnih.gov

Bioactivity in Non-Insect Organisms (e.g., related polyenes with antiallergic activity in plant extracts)

Beyond the world of insects, polyene compounds, including polyunsaturated fatty acid esters, are found in a variety of organisms and can exhibit significant biological activities. nih.govnih.gov Plant extracts containing these compounds have been investigated for their pharmacological properties.

Studies have demonstrated the anti-allergic potential of plant-derived polyenes. For example, research on the leaves and stems of Anchietia salutaris identified active fractions containing methyl esters of fatty acids (such as palmitic, oleic, and linoleic acids) that were capable of inhibiting histamine (B1213489) release from lung cells in vitro. researchgate.netunesp.br Similarly, an extract from the leaves of Chasmanthe aethiopica, containing palmitic acid and methyl hexadecanoic acid ester, showed potent anti-allergic activity by inhibiting the release of β-hexosaminidase, a marker of allergic degranulation. mdpi.com These findings suggest that the methyl esters of fatty acids may be key constituents responsible for the anti-allergic effects observed. researchgate.net Polyphenols from plants are another class of compounds with well-documented anti-allergic effects. researchgate.netnih.gov

Table 2: Anti-Allergic Activity of Plant Extracts Containing Polyene-Related Compounds

| Plant Species | Active Compounds Identified | Observed Bioactivity | Reference |

|---|---|---|---|

| Anchietia salutaris | Methyl esters of palmitic, oleic, linoleic, and linolenic acids | Inhibition of induced histamine release from guinea pig lung cells. | researchgate.netunesp.br |

| Chasmanthe aethiopica | Palmitic acid and methyl hexadecanoic acid ester | Potent inhibition of β-hexosaminidase release in RBL-2H3 cells, comparable to dexamethasone. | mdpi.com |

Environmental Dynamics and Chemical Stability of Ethyl Deca 2,4,6 Trienoate

Photostability and Degradation Pathways in Environmental Contexts

The photostability of ethyl deca-2,4,6-trienoate, a conjugated trienoic ester, is intrinsically linked to its chemical structure. The presence of multiple carbon-carbon double bonds makes the molecule susceptible to degradation by various environmental factors, particularly ultraviolet (UV) radiation and atmospheric oxidants. While specific studies on this compound are limited, the degradation pathways can be inferred from research on other unsaturated esters and semiochemicals.

One of the primary degradation pathways for compounds with carbon-carbon double bonds is ozonolysis. scitechdaily.com High levels of ozone in the atmosphere can readily cleave these bonds, leading to the formation of smaller, more volatile compounds. scitechdaily.com This process is a significant factor in the degradation of many insect pheromones, which often contain similar unsaturated structures. scitechdaily.com

UV radiation from sunlight is another critical factor influencing the stability of unsaturated compounds. researchgate.netnih.gov Exposure to UV radiation can lead to photo-isomerization, where the geometric configuration of the double bonds (e.g., from trans to cis) is altered. researchgate.net This can significantly impact the biological activity of semiochemicals. Furthermore, UV radiation can promote oxidation reactions, especially in the presence of photosensitizers, leading to the formation of various degradation products, including aldehydes, ketones, and shorter-chain esters. researchgate.netroyalsocietypublishing.org For instance, conjugated diene systems, which are structurally related to the triene system in this compound, are known to be sensitive to heat, light, and oxygen, which can cause them to isomerize and subsequently oxidize to form furan (B31954) compounds. researchgate.net

In the atmosphere, the reaction with hydroxyl radicals (OH) is a major degradation pathway for many volatile organic compounds, including unsaturated esters. nih.gov Although data for this compound is not available, studies on other unsaturated esters like methyl methacrylate (B99206) and butyl acrylate (B77674) show that the reaction rates with OH radicals are significant, leading to atmospheric lifetimes on the order of hours. nih.gov These reactions typically proceed via an addition mechanism, where the OH radical adds to one of the double bonds, initiating a series of reactions that break down the original molecule. nih.gov

The table below summarizes the potential degradation pathways for this compound based on the behavior of structurally similar compounds.

| Degradation Pathway | Environmental Factor | Potential Products |

| Ozonolysis | Ozone (O₃) | Aldehydes, ketones, smaller esters |

| Photo-isomerization | UV Radiation | Geometric isomers (e.g., cis/trans) |

| Photo-oxidation | UV Radiation, Oxygen (O₂) | Aldehydes, ketones, furan compounds, epoxides |

| OH Radical Reaction | Hydroxyl Radicals (OH) | Hydroxylated adducts, smaller carbonyl compounds |

Interaction with Environmental Matrices (e.g., dispenser materials)

The environmental fate of this compound is also influenced by its interaction with various environmental matrices, including the materials used for its dispersal, such as dispensers, and natural surfaces like soil and foliage.

When used as a semiochemical, this compound is typically released from a dispenser. The material of the dispenser and the environmental conditions significantly affect the release rate and, consequently, the compound's persistence and efficacy. usda.govtandfonline.comtandfonline.comwur.nl Temperature is a primary factor governing the release from passive dispensers, with higher temperatures generally leading to an exponential increase in the release rate. usda.govtandfonline.comwur.nl The type of dispenser, such as a sachet, polyethylene (B3416737) bag, or cotton roll, also plays a crucial role in determining the release kinetics, which can range from zero-order (constant release) to first-order (rate dependent on concentration). tandfonline.comtandfonline.comwur.nl The release of semiochemicals from solid matrix dispensers depends on the diffusion of the compound through the matrix and its subsequent evaporation into the air. usda.gov

Furthermore, semiochemicals can be adsorbed onto plant surfaces, such as bark and foliage. nih.gov This adsorption can create a "ghost effect," where the compound is re-emitted over time, extending its presence in the environment beyond the initial application period. nih.gov The persistence of a semiochemical on a plant surface is influenced by factors such as its volatility, the nature of the plant cuticle, and environmental conditions like temperature and humidity.

The following table outlines the key interactions of this compound with environmental matrices.

| Matrix | Interaction | Influencing Factors | Consequence |

| Dispenser Material | Release/Emission | Temperature, Airflow, Dispenser Type, Material Porosity | Controlled or variable release into the environment |

| Soil/Sediment | Sorption | Soil Organic Carbon, Clay Content, pH, Compound Hydrophobicity | Reduced mobility, potential for long-term persistence |

| Plant Surfaces | Adsorption/Absorption | Leaf Wax Composition, Surface Area, Temperature, Humidity | Re-emission over time ("ghost effect"), potential for degradation on the surface |

| Water | Hydrolysis | pH, Temperature, Microbial Activity | Degradation into deca-2,4,6-trienoic acid and ethanol (B145695) |

Biotransformation in Environmental Microorganisms (if applicable)

Microorganisms in the environment, such as bacteria and fungi, play a significant role in the degradation of organic compounds, including esters and semiochemicals. uitm.edu.mynih.govresearchgate.netresearchgate.netrsc.orgnih.gov While specific studies on the biotransformation of this compound are not available, the metabolic pathways can be inferred from research on related compounds.

The ester linkage in this compound is susceptible to hydrolysis by microbial esterases, enzymes that are widespread in various microorganisms. nih.govresearchgate.net This hydrolytic cleavage would break the ester bond, yielding ethanol and deca-2,4,6-trienoic acid. This is a common initial step in the microbial degradation of many fatty acid ethyl esters. nih.gov

The resulting deca-2,4,6-trienoic acid, an unsaturated fatty acid, can then be further metabolized by microorganisms. Bacteria, particularly those from the Syntrophomonadaceae and Syntrophobacteraceae families, are known to degrade long-chain fatty acids through a process called β-oxidation. nih.govresearchgate.net In the case of unsaturated fatty acids, additional enzymatic steps are required to handle the double bonds before β-oxidation can proceed. nih.gov This process breaks down the fatty acid chain into two-carbon units of acetyl-CoA, which can then enter central metabolic pathways.

Furthermore, microbial communities have been shown to be involved in the biotransformation of insect pheromones. uitm.edu.myresearchgate.netresearchgate.netrsc.org For example, the fungus Cunninghamella elegans has been used to study the biotransformation of the pheromone α-copaene, resulting in hydroxylated metabolites. uitm.edu.myresearchgate.net Such hydroxylation reactions, catalyzed by microbial enzymes like cytochrome P450 monooxygenases, represent another potential biotransformation pathway for this compound. These reactions could introduce hydroxyl groups onto the carbon backbone of the molecule, increasing its polarity and facilitating further degradation.

The table below summarizes the likely biotransformation processes for this compound by environmental microorganisms.

| Biotransformation Process | Microbial Enzymes | Initial Products | Subsequent Fate |

| Ester Hydrolysis | Esterases | Deca-2,4,6-trienoic acid, Ethanol | Further microbial degradation |

| β-Oxidation (of fatty acid) | Acyl-CoA synthetase, Acyl-CoA dehydrogenase, etc. | Acetyl-CoA | Enters central metabolic pathways |

| Hydroxylation | Cytochrome P450 monooxygenases | Hydroxylated this compound | Increased water solubility, further degradation |

Implications for Natural Product Persistence and Dispersal

The environmental dynamics and chemical stability of this compound have significant implications for its persistence and dispersal when it is used as a natural product, for instance, as a semiochemical in pest management. researchgate.netslu.sencsu.eduunl.edubattelle.orgplantprotection.pl

The susceptibility of its conjugated triene structure to photodegradation and oxidation means that its persistence in the environment is likely to be limited, especially in areas with high sun exposure and ozone levels. scitechdaily.comresearchgate.net This can be advantageous in some applications, as it reduces the risk of long-term environmental contamination. unl.edu However, it also means that the efficacy of the compound as a semiochemical may be reduced over time, requiring reapplication or the use of protective formulations. researchgate.net The degradation of the active molecule can lead to a loss of biological activity and the formation of inactive or even repellent byproducts. researchgate.net

The interaction of this compound with dispenser materials is crucial for controlling its dispersal. The choice of dispenser can be tailored to provide a desired release profile, ensuring that the concentration of the semiochemical in the target area is maintained within an effective range for a specific period. usda.govtandfonline.com Understanding the release kinetics is essential for optimizing the performance of pest monitoring and control strategies that rely on this compound. tandfonline.com

The adsorption of this compound to environmental surfaces like foliage can influence its dispersal by creating a slow-release reservoir. nih.gov This can prolong its effect but also makes its environmental concentration more complex to predict. The dispersal of the compound will be affected by airflow patterns, temperature gradients, and the nature of the surrounding vegetation. nih.gov

Finally, biotransformation by microorganisms represents a key pathway for the ultimate removal of this compound from the environment. nih.govresearchgate.net The rate of biodegradation will depend on various factors, including the abundance and activity of relevant microbial populations, soil type, temperature, and moisture content. A rapid rate of biodegradation is desirable from an environmental perspective, as it minimizes the potential for accumulation and non-target effects. battelle.org

Perspectives and Future Directions in Ethyl Deca 2,4,6 Trienoate Research

Development of Novel Stereoselective Synthetic Methodologies

The biological activity of polyunsaturated compounds like ethyl deca-2,4,6-trienoate is often dependent on the specific stereochemistry of their double bonds. Consequently, the development of highly stereoselective synthetic routes is paramount. Future research in this area will likely focus on creating efficient and scalable methods to produce all possible stereoisomers of this compound in high purity.

Drawing parallels from the synthesis of other conjugated trienoic esters, such as ethyl trideca-2,4,6-trienoate, palladium-catalyzed cross-coupling reactions like the Negishi and Suzuki couplings are promising avenues. pnas.org These methods have demonstrated high stereoselectivity (≥98%) in creating specific isomers of conjugated triene systems. pnas.org Additionally, tandem processes combining palladium-catalyzed alkenylation with olefination reactions, such as the Still-Gennari olefination, could be explored for the synthesis of specific isomers like the (2Z,4E,6E)- and (2Z,4E,6Z)-isomers. pnas.org

Future synthetic strategies could also involve the exploration of novel catalytic systems that offer improved yields, milder reaction conditions, and greater functional group tolerance. The development of such methodologies would not only facilitate detailed biological studies by providing access to isomerically pure compounds but also enable larger-scale production for potential commercial applications.

Table 1: Potential Stereoselective Synthetic Methods for this compound

| Method | Key Features | Potential Advantages |

| Palladium-catalyzed Negishi Coupling | Utilizes organozinc reagents. | High stereoselectivity and functional group tolerance. |

| Palladium-catalyzed Suzuki Coupling | Employs organoboron compounds. | Mild reaction conditions and commercial availability of reagents. |

| Still-Gennari Olefination | A modification of the Horner-Wadsworth-Emmons reaction. | Excellent selectivity for the formation of Z-olefins. |

| Tandem Alkenylation-Olefination | Combines multiple synthetic steps in one pot. | Increased efficiency and reduced waste. |

In-depth Mechanistic Understanding of Biological Recognition

The biological effects of semiochemicals are initiated by their interaction with specific protein receptors in the sensory organs of an organism. For insects, olfaction is a primary mode of perceiving these chemical cues, involving odorant receptors (ORs) and odorant-binding proteins (OBPs) located in the antennae. nih.gov Future research should aim to elucidate the molecular mechanisms underlying the recognition of this compound by target organisms.

A critical step will be the identification and characterization of the specific ORs that bind to this compound. This can be achieved through a combination of techniques, including electrophysiological recordings from insect antennae (electroantennography), functional expression of ORs in heterologous systems, and gene knockout studies. mdpi.com Once identified, the binding affinity and specificity of these receptors for different stereoisomers of this compound can be determined.

Furthermore, understanding the role of OBPs in transporting the hydrophobic this compound molecule through the aqueous sensillar lymph to the ORs is crucial. Investigating the binding kinetics and conformational changes of OBPs upon ligand binding will provide a more complete picture of the initial events in olfactory signal transduction.

Exploration of Undiscovered Biological Roles in Diverse Organisms

While the methyl esters of deca-2,4,6-trienoic acid are known to act as pheromones for several species of stink bugs (Pentatomidae) and as kairomones for their parasitoids, the biological roles of this compound remain largely unexplored. nih.govresearchgate.net Future research should focus on screening this compound for semiochemical activity in a wide range of organisms.

Field studies using traps baited with different isomers of this compound could reveal its potential as an attractant, repellent, or aggregation pheromone for various insect species, including agricultural pests and beneficial insects. It is also plausible that this compound plays a role in the chemical communication of other arthropods, nematodes, or even microorganisms.

Beyond its role as a semiochemical, this compound could possess other biological activities. For instance, some unsaturated esters have been shown to have juvenile hormone activity in insects, influencing their development and metamorphosis. nih.gov Investigating such hormonal effects could open up new avenues for its application in pest management.

Table 2: Known Biological Roles of Related Decatrienoate Esters

| Compound | Organism | Biological Role |

| Methyl (E,E,Z)-2,4,6-decatrienoate | Plautia stali (brown-winged green bug) | Male-produced aggregation pheromone |

| Methyl (E,E,Z)-2,4,6-decatrienoate | Halyomorpha halys (brown marmorated stink bug) | Kairomonal attractant |

| Methyl (E,Z,Z)-2,4,6-decatrienoate | Thyanta spp. (stink bugs) | Pheromone component |

| Methyl (E,Z,Z)-2,4,6-decatrienoate | Euclytia flava (tachinid fly) | Kairomone for host finding |

Advanced Analytical Techniques for Trace Analysis and Metabolomics

The detection and quantification of volatile organic compounds like this compound in complex biological and environmental matrices present a significant analytical challenge due to their low concentrations. Future research will necessitate the development and application of highly sensitive and selective analytical methods.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds. frontiersin.orgresearchgate.net The use of advanced GC-MS techniques, such as two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS), can provide enhanced separation and identification of trace components in complex mixtures. researchgate.net Solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) are valuable sample preparation techniques for concentrating volatile analytes prior to GC-MS analysis, thereby improving detection limits.

Metabolomics approaches, which aim to identify and quantify the complete set of small-molecule metabolites in a biological system, will be instrumental in discovering the natural occurrence and biosynthetic pathways of this compound. agriscigroup.usnih.gov By comparing the metabolomes of different organisms or individuals under various physiological conditions, it may be possible to identify the endogenous production of this compound and elucidate its metabolic fate.

Theoretical Modeling of Molecular Interactions and Reactivity

Computational chemistry and molecular modeling offer powerful tools to investigate the properties and interactions of molecules at the atomic level. texilajournal.com Future theoretical studies on this compound can provide valuable insights that complement experimental research.

Molecular docking simulations can be employed to predict the binding modes and affinities of different stereoisomers of this compound with its putative odorant receptors. texilajournal.com These in silico studies can help to rationalize the structure-activity relationships observed in biological assays and guide the design of more potent analogues. Computational methods can be used to model the structure of insect odorant receptors and investigate their interactions with pheromones and other semiochemicals. nih.gov

Quantum chemical calculations can be used to investigate the electronic structure, conformational preferences, and reactivity of the this compound molecule. This information can be valuable for understanding its chemical stability, potential degradation pathways in the environment, and the nature of its interactions with biological receptors. A biophysical model of the pheromone transduction cascade can also be developed to simulate the temporal evolution of chemical species and electrical signals in response to stimulation by this compound. nih.gov

Q & A

Q. What are the optimal synthetic routes for Ethyl deca-2,4,6-trienoate, and how do reaction conditions influence stereoselectivity?

this compound can be synthesized via Heck alkenylation or Horner-Wadsworth-Emmons (HWE) olefination. For example, palladium-catalyzed Heck reactions with (E)-bromoalkenes in DMF under Jeffery’s conditions (10 mol% Pd(OAc)₂, AgOAc) yield ≥98% isomerically pure products . Stereoselectivity depends on solvent polarity, catalyst loading, and temperature. Comparative studies using LiN(SiMe₃)₂ as a base in HWE reactions demonstrate improved Z/E ratios for conjugated trienes .

Q. Which analytical techniques are most effective for structural characterization of this compound?

High-resolution NMR (¹H, ¹³C, and 2D COSY) is critical for assigning double-bond geometries. Mass spectrometry (EI-MS or HRMS) confirms molecular weight (C₁₂H₁₈O₂; theoretical MW: 194.27). IR spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹) . Chromatographic purity assays (HPLC/GC) should use polar stationary phases (e.g., C18) with UV detection at 210–260 nm for unsaturated esters .

Q. What are the documented biological roles of this compound in ecological or biochemical systems?

While its methyl analog acts as a thermally unstable pheromone in Thyanta pallidovirens , this compound’s bioactivity remains understudied. Researchers should design bioassays using gas chromatography–electroantennographic detection (GC-EAD) to test insect antennal responses. Dose-response curves and field trapping experiments are recommended to validate ecological signaling roles .

Advanced Research Questions

Q. How can computational modeling predict the thermal stability and degradation pathways of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model thermal degradation kinetics. Key parameters include bond dissociation energies of conjugated dienes and ester groups. Accelerated stability studies (40–60°C) with Arrhenius plot extrapolation can predict shelf-life, while GC-MS monitors degradation products like ethyl acrylate or hexenal derivatives .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from isomerization during storage or bioassay variability. Solutions:

Q. How do solvent systems and catalysts affect the scalability of this compound synthesis?

Large-scale synthesis requires solvent optimization. DMF, while effective for Heck reactions, poses purification challenges; switch to biodegradable solvents like cyclopentyl methyl ether (CPME). Catalytic systems like Pd nanoparticles on SiO₂ improve recyclability and reduce metal contamination . Process analytical technology (PAT) tools, such as in-situ FTIR, monitor reaction progress in real time .

Methodological Considerations

Q. How should researchers design dose-response studies to evaluate this compound’s bioactivity?

- Use logarithmic dilution series (e.g., 0.1–100 μg/mL) in triplicate.

- Incorporate sham controls (solvent-only) and reference compounds.

- Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values .

Q. What protocols ensure reproducibility in stereochemical analysis of this compound?

- Validate NMR assignments with NOESY/ROESY to confirm spatial proximity of protons across double bonds.

- Cross-check retention times against authentic standards using chiral GC columns (e.g., β-cyclodextrin phases) .

Data Presentation and Validation

- Raw Data Inclusion : Publish NMR/HRMS spectra in supplementary materials with peak assignments .

- Statistical Reporting : Use ±SEM and 95% confidence intervals for bioactivity metrics. Disclose outliers via Grubbs’ test .

- Ethical Compliance : Adhere to Nagoya Protocol guidelines for bioresource utilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.